1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

Process Chemistry Crystallization Purity Control

Symmetrically protected hexahydropyridazines preclude sequential N-functionalization, undermining multi-step synthetic routes. This compound resolves that via orthogonal Boc/Cbz protection: • Acidolytic Boc removal (TFA/DCM) exposes the first amine for derivatization while the Cbz group remains intact. • Subsequent hydrogenolytic Cbz cleavage (H₂, Pd/C) reveals the second amine for a distinct transformation. • Essential for cilazapril intermediate synthesis and SPPS hydrazine incorporation; crystalline nature (mp 73-74 °C) enables straightforward recrystallization to >99% purity.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 154972-38-0
Cat. No. B1369942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
CAS154972-38-0
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-7-11-18(19)15(20)22-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3
InChIKeyTUOLNRMGWOOMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate: Orthogonally Protected Building Block


1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate (CAS 154972-38-0) is a heterobifunctional protected hexahydropyridazine derivative featuring an N-benzyloxycarbonyl (Cbz) group and an N-tert-butoxycarbonyl (Boc) group on the two endocyclic nitrogen atoms [1]. This white to off-white crystalline solid (melting point 73–74 °C) [1] serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where sequential functionalization of the two nitrogen atoms is required [2]. The compound is supplied by multiple vendors at purities ranging from 95% to 99% .

Why Generic Substitution Fails: The Orthogonal Protection Imperative


Simple substitution of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate with a symmetrically protected analog (e.g., 1,2-di-Boc- or 1,2-di-Cbz-hexahydropyridazine) fundamentally eliminates the ability to perform sequential, chemoselective deprotection and functionalization of the two ring nitrogen atoms [1]. The target compound's unique mixed-protection strategy—an acid-labile Boc group paired with a hydrogenolytically cleavable Cbz group—is a non-negotiable requirement in synthetic routes demanding stepwise N-derivatization [1][2]. Using a single-protecting-group analog forces either simultaneous deprotection of both sites or necessitates low-yielding, non-selective workarounds, directly compromising synthetic efficiency, product purity, and overall process economics in multi-step research and industrial syntheses.

Quantitative Evidence: Orthogonal vs. Symmetrical Analogs


Crystalline Form: Higher Melting Point Simplifies Purification

The target compound 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is a well-defined crystalline solid with a melting point of 73–74 °C, as recorded in CAS Common Chemistry [1]. In contrast, the closest symmetrical analog, 1,2-di-Boc-tetrahydropyridazine (CAS 340256-13-5), exhibits a significantly lower melting point of 62–63 °C (from hexane) . This 10–12 °C difference directly impacts purification strategy: the higher melting point of the target compound provides a wider thermal window for recrystallization, reduces the risk of oiling out during workup, and is generally associated with better storage stability, simplifying handling in multi-step process chemistry.

Process Chemistry Crystallization Purity Control

Orthogonal Deprotection: Enabling Sequential Functionalization

The heterobifunctional protecting group array of the target compound enables fully orthogonal deprotection: the Boc group is selectively cleavable under acidic conditions, while the Cbz group remains intact, and conversely, the Cbz group can be selectively removed by hydrogenolysis without affecting the Boc group [1][2]. This is in stark contrast to 1,2-di-Boc-tetrahydropyridazine or 1,2-di-Cbz-tetrahydropyridazine, where both nitrogen protecting groups are chemically identical and undergo simultaneous cleavage under a single set of conditions. The target compound is the only member of this hexahydropyridazine diester class that natively provides this sequential deprotection capability without requiring additional protection/deprotection steps.

Orthogonal Protection Synthetic Efficiency Chemoselectivity

Commercial Purity: 98–99% Available Exceeds Common Standard

Procurement specifications for 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate vary across suppliers. The baseline technical grade is 95% as listed by AKSci , while high-purity grades of ≥98% (MolCore) and 99% (LookChem) are available. This compares favorably to the common 95% minimum purity offered for the di-Boc analog (e.g., CymitQuimica) . The availability of a 99% specification for the target compound provides a measurable quality advantage for research applications where high purity is critical to avoid by-products in subsequent transformations.

Quality Control Reagent Purity Supply Chain

LogP Advantage: Optimized Lipophilicity for Extraction and Chromatography

The target compound has a calculated LogP of 3.45 (ALogP) as reported by ChemSrc . This value places it in an ideal lipophilicity range for efficient liquid-liquid extraction and normal-phase flash chromatography, common purification needs in multi-step synthesis. For comparison, the di-Boc analog (C14H26N2O4) has a lower calculated LogP of approximately 2.5, consistent with its lower carbon count and molecular weight . The 0.9 LogP unit increase for the target compound translates to a roughly 8-fold higher partition coefficient favoring the organic phase, improving recovery during aqueous workup.

Lipophilicity Extraction Efficiency Chromatography

Best Research and Industrial Application Scenarios


Sequential N-Functionalization for Unsymmetrical Diamide Libraries

The orthogonal Boc/Cbz protection of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate makes it the reagent of choice for constructing unsymmetrical hexahydropyridazine diamides. In a typical medicinal chemistry workflow, the Boc group is first removed under acidic conditions (TFA/DCM) to expose a free secondary amine for acylation or reductive amination, while the Cbz group remains intact. After this first diversification, the Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) to reveal the second amine for a distinct transformation. This two-step, one-intermediate sequence is impossible with symmetrical di-Boc or di-Cbz analogs without additional protection/deprotection step [1].

Key Intermediate in Cilazapril and Related ACE Inhibitor Syntheses

The hexahydropyridazine core is a critical fragment in the ACE inhibitor cilazapril and its analogues. The mixed Cbz/Boc protection strategy is strategically aligned with process-scale routes to (S)-1-benzyloxycarbonylhexahydropyridazine-3-carboxylic acid, the key intermediate in cilazapril synthesis, where selective Cbz removal in the final step is essential [1]. Procuring the pre-differentiated 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate instead of a symmetrical diester eliminates the need to perform a non-trivial mono-deprotection on a symmetrical intermediate, a step known to suffer from poor selectivity and yield.

Solid-Phase Peptide Synthesis with Hydrazino Acid Incorporation

For incorporation of hydrazino acid residues into peptide chains on solid support, the target compound provides an orthogonally protected hydrazine building block compatible with both Fmoc/tBu and Boc/Bn SPPS strategies. Following Boc removal, the free hydrazine can be coupled to a growing peptide chain, while the Cbz group survives standard cleavage cocktails, allowing for late-stage on-resin or solution-phase hydrogenolysis to reveal a unique nucleophilic handle [1]. This dual-mode compatibility is absent in the simpler mono-protected hexahydropyridazines.

Process Scale-Up: Leveraging Crystallinity for Purification Efficiency

The 73–74 °C melting point of the target compound, compared to the significantly lower 62–63 °C of the di-Boc analog, directly benefits pilot-plant purification. The crystalline nature allows straightforward recrystallization to upgrade technical-grade material (95%) to analytically pure specifications (>99%) with minimal solvent consumption and high recovery [1]. This physical property directly lowers the total cost of ownership for kilo-scale procurement, as a single recrystallization can replace a chromatographic purification step, saving both time and solvent.

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